[4-(3-Aminopropyl)phenyl]boronic acid hydrochloride
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Overview
Description
[4-(3-Aminopropyl)phenyl]boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C9H15BClNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding boronic acid derivatives.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under mild conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in organic synthesis reactions.
Sensing: Employed in the development of sensors for detecting sugars and other biomolecules.
Biology:
Protein Labeling: Utilized in labeling proteins for biochemical studies.
Cell Imaging: Applied in cell imaging techniques to study cellular processes.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Therapeutics: Explored for potential therapeutic applications in treating diseases such as cancer.
Industry:
Material Science: Used in the development of advanced materials with unique properties.
Polymer Chemistry: Incorporated into polymers to enhance their functionality.
Mechanism of Action
The mechanism of action of [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The compound targets specific molecular pathways and interacts with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the aminopropyl group.
Pinacol Boronic Esters: Known for their stability and use in organic synthesis.
4-Bromophenylboronic Acid: A precursor in the synthesis of [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride.
Uniqueness:
Functional Groups: The presence of the aminopropyl group in this compound provides additional reactivity and functionality compared to similar compounds.
Applications: Its unique properties make it suitable for a wider range of applications, including drug delivery and sensing.
Properties
IUPAC Name |
[4-(3-aminopropyl)phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2.ClH/c11-7-1-2-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,1-2,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFLIGOTRPHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCN)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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